2-Amino-5-(3-fluoro-2-pyridyl)-1,3,4-thiadiazole
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Overview
Description
2-Amino-5-(3-fluoro-2-pyridyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an amino group and a fluoropyridyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3-fluoro-2-pyridyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-fluoro-2-pyridinecarboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(3-fluoro-2-pyridyl)-1,3,4-thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluoropyridyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-5-(3-fluoro-2-pyridyl)-1,3,4-thiadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-(3-fluoro-2-pyridyl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The fluoropyridyl group can enhance the compound’s binding affinity to target proteins, while the thiadiazole ring can contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(2-pyridyl)-1,3,4-thiadiazole: Similar structure but lacks the fluorine atom.
2-Amino-5-(4-fluoro-2-pyridyl)-1,3,4-thiadiazole: Similar structure with a different position of the fluorine atom.
2-Amino-5-(3-chloro-2-pyridyl)-1,3,4-thiadiazole: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
2-Amino-5-(3-fluoro-2-pyridyl)-1,3,4-thiadiazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H5FN4S |
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Molecular Weight |
196.21 g/mol |
IUPAC Name |
5-(3-fluoropyridin-2-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C7H5FN4S/c8-4-2-1-3-10-5(4)6-11-12-7(9)13-6/h1-3H,(H2,9,12) |
InChI Key |
OYLWXXNOLCMNJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C2=NN=C(S2)N)F |
Origin of Product |
United States |
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